2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is a complex organic compound with the molecular formula C15H8BrNO5 and a molecular weight of 362.13 g/mol . This compound is characterized by the presence of bromine, nitro, and carboxylic acid ester functional groups attached to a fluorene backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester typically involves multiple steps, starting from fluorene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group to the fluorene ring.
Bromination: Addition of the bromine atom to the desired position on the fluorene ring.
Oxidation: Conversion of the fluorene to the corresponding ketone.
Esterification: Formation of the methyl ester from the carboxylic acid.
Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and concentrated sulfuric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester include:
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Lacks the bromine atom, which affects its reactivity and applications.
2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester: Contains an additional nitro group and a different ester group, leading to different chemical properties and uses
Eigenschaften
Molekularformel |
C15H8BrNO5 |
---|---|
Molekulargewicht |
362.13 g/mol |
IUPAC-Name |
methyl 2-bromo-7-nitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C15H8BrNO5/c1-22-15(19)12-5-7(16)4-11-13(12)9-3-2-8(17(20)21)6-10(9)14(11)18/h2-6H,1H3 |
InChI-Schlüssel |
OQFSLHAPCBWNPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.